molecular formula C18H18N6O4 B2841354 3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1448071-68-8

3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2841354
CAS No.: 1448071-68-8
M. Wt: 382.38
InChI Key: MCKHFMUBLFGEJG-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A New Synthesis Approach :A study outlined a novel synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method demonstrates the potential for creating structurally related compounds with significant stereoselectivity and provides a basis for exploring the synthesis of complex molecules like the one (Gabriele et al., 2006).

Potential Biological Activities

Antitumor Properties :The synthesis and chemistry of novel broad-spectrum antitumor agents, including imidazotetrazines, suggest the potential for compounds with similar frameworks to exhibit antitumor activities. These compounds act as prodrugs, opening avenues for developing targeted cancer therapies (Stevens et al., 1984).

Antibacterial and Antifungal Activities :Research into pyrazoline and pyrazole derivatives has highlighted their antibacterial and antifungal properties. This suggests that compounds with similar heterocyclic frameworks may also possess antimicrobial activities, useful in developing new antibiotics or antifungal agents (Hassan, 2013).

Properties

IUPAC Name

2-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-12-17(28-14-5-3-2-4-13(14)27-12)18(26)20-8-9-23-16(25)7-6-15(22-23)24-11-19-10-21-24/h2-7,10-12,17H,8-9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKHFMUBLFGEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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